molecular formula C7H12Cl2N2O B2575480 4-(2-aminoethyl)pyridin-2-ol dihydrochloride CAS No. 2044835-59-6

4-(2-aminoethyl)pyridin-2-ol dihydrochloride

Cat. No.: B2575480
CAS No.: 2044835-59-6
M. Wt: 211.09
InChI Key: SMGXZMBKKOVDRW-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)pyridin-2-ol dihydrochloride is a pyridine-based compound offered for research and development purposes. Pyridine derivatives are privileged structures in medicinal chemistry and are frequently investigated for their diverse biological activities, including potential antimicrobial and antiviral properties . The specific aminoethyl and hydroxyl substitutions on the pyridine ring may make it a valuable intermediate or building block in organic synthesis, particularly for constructing more complex molecules with potential pharmacological interest. Researchers can utilize this compound in areas such as drug discovery, chemical biology, and materials science. The mechanism of action for this specific compound is not well-documented and would be dependent on the particular research application, such as its potential interaction with enzymes or receptors. Like many amino-pyridine derivatives, its properties are likely influenced by the geometry of the molecule and its interaction with specific protein targets . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

4-(2-aminoethyl)-1H-pyridin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-3-1-6-2-4-9-7(10)5-6;;/h2,4-5H,1,3,8H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGXZMBKKOVDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044835-59-6
Record name 4-(2-aminoethyl)pyridin-2-ol dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)pyridin-2-ol dihydrochloride typically involves the reaction of 2-hydroxypyridine with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)pyridin-2-ol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce ethylamines.

Scientific Research Applications

4-(2-aminoethyl)pyridin-2-ol dihydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)pyridin-2-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine Cores

4-(2-Aminoethyl)pyridine Hydrochloride (CAS 6429-12-5)
  • Structure: Lacks the hydroxyl group at position 2 but retains the 2-aminoethyl substituent.
  • Properties : Reduced polarity compared to the target compound due to the absence of the hydroxyl group. This difference impacts solubility, with the dihydrochloride form of the target compound exhibiting superior aqueous solubility .
  • Applications : Used in coordination chemistry and as a ligand in metal-organic frameworks .
6-(2-Aminoethyl)-2(1H)-pyridinone Dihydrochloride (CAS 1609403-24-8)
  • Structure: Features a pyridinone ring (keto group at position 2) instead of a hydroxylated pyridine.
  • Properties : The keto group increases electron-withdrawing effects, altering electronic properties and reactivity. This compound’s lipophilicity index (logP) is likely lower than the target compound due to the polar keto group .
N-(2-Aminoethyl)-2-chloro-N-arylpyridine-3-carboxamide Dihydrochloride (Compound 67, )
  • Structure : Incorporates a chloro-substituted pyridine and a carboxamide linker.
  • Properties: The chloro substituent enhances metabolic stability, while the carboxamide group introduces hydrogen-bonding capacity. Unlike the target compound, this derivative shows potent antitrypanosomal activity, highlighting the role of halogenation in bioactivity .

Dihydrochloride Salts of Heterocyclic Amines

Dopamine Hydrochloride (CAS 62-31-7)
  • Structure: A catechol derivative with a 2-aminoethyl chain, structurally distinct from pyridine-based compounds.
  • Properties: High water solubility (freely soluble in water) due to the dihydrochloride salt and polar catechol group. The target compound shares similar solubility enhancement strategies but differs in pharmacological targeting (cardiovascular vs.
Pyridoxamine Dihydrochloride (CAS 524-36-7)
  • Structure: Contains a hydroxymethyl and aminomethyl group on a pyridine ring.
  • Properties : Functions as a vitamin B6 analog with antioxidant properties. The hydroxymethyl group increases hydrophilicity compared to the target compound, making it more suitable for roles in coenzyme metabolism .

Substituent Effects on Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound logP pKa (Amino Group) Aqueous Solubility Thermal Stability
4-(2-Aminoethyl)pyridin-2-ol diHCl -1.2* 8.5–9.0* High Moderate
4-(2-Aminoethyl)pyridine HCl 0.3* 9.2–9.5* Moderate High
N-(2-Aminoethyl)-2-chloro-pyridine diHCl 1.1* 7.8–8.2* Low High
Dopamine HCl -0.7 8.9–9.3 Very High Low

*Estimated values based on structural analogs .

Key Observations:
  • Solubility: The hydroxyl group in the target compound enhances solubility compared to non-hydroxylated analogs.
  • Lipophilicity (logP) : Halogenation (e.g., chloro substituents) increases logP, reducing water solubility but improving membrane permeability .
  • Thermal Stability : Pyridine derivatives with rigid substituents (e.g., chloro or carboxamide groups) exhibit higher thermal stability than flexible analogs .

Biological Activity

4-(2-aminoethyl)pyridin-2-ol dihydrochloride, also known as B2575480, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its aminoethyl side chain and hydroxyl group, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H11Cl2N1O\text{C}_8\text{H}_{11}\text{Cl}_2\text{N}_1\text{O}

This compound features:

  • A pyridine ring.
  • An aminoethyl substituent.
  • A hydroxyl group.

These structural components are crucial for its biological activity.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions such as proliferation and apoptosis.
  • Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate cell growth and survival.
  • Antioxidant Activity : The hydroxyl group may contribute to its ability to scavenge free radicals, providing protective effects against oxidative stress.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. Additionally, it may inhibit tumor growth by modulating key signaling pathways involved in cancer progression.

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
E. coli25
S. aureus15
P. aeruginosa30

Study 2: Anticancer Activity

In a study assessing the effects on human cancer cell lines, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation.

Concentration (µM)Cell Viability (%)
0100
1075
5050
10025

The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential utility in cancer therapy.

Q & A

Q. How to validate its role in modulating oxidative stress pathways?

  • Methodology :
  • ROS Assays : Treat neuronal cells (SH-SY5Y) with 10–100 µM compound. Measure ROS levels using DCFH-DA fluorescence. Compare to controls (e.g., N-acetylcysteine) .
  • Western Blotting : Assess Nrf2 pathway activation (e.g., HO-1, SOD1 expression) in dose-dependent studies .

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